![molecular formula C12H14N2 B13183589 Methyl[2-(quinolin-4-yl)ethyl]amine](/img/structure/B13183589.png)
Methyl[2-(quinolin-4-yl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[2-(quinolin-4-yl)ethyl]amine: is a compound that features a quinoline ring system, which is a nitrogen-containing heterocyclic aromatic structure Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(quinolin-4-yl)ethyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and an appropriate alkylating agent.
Alkylation: The quinoline is alkylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Amine Introduction: The resulting intermediate is then reacted with an amine source, such as ethylamine, under controlled conditions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methyl[2-(quinolin-4-yl)ethyl]amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl[2-(quinolin-4-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its role as a potential therapeutic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl[2-(quinolin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A methylated derivative of quinoline.
4-Aminoquinoline: Contains an amino group at the 4-position of the quinoline ring.
Uniqueness
Methyl[2-(quinolin-4-yl)ethyl]amine is unique due to the presence of both a methyl group and an ethylamine side chain, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Propiedades
Fórmula molecular |
C12H14N2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
N-methyl-2-quinolin-4-ylethanamine |
InChI |
InChI=1S/C12H14N2/c1-13-8-6-10-7-9-14-12-5-3-2-4-11(10)12/h2-5,7,9,13H,6,8H2,1H3 |
Clave InChI |
PVMTZHLUATZJLU-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CC=NC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


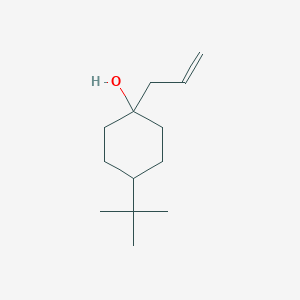

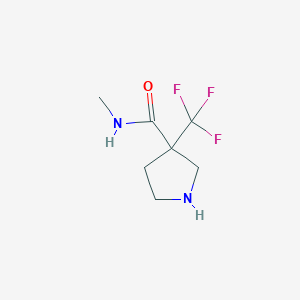
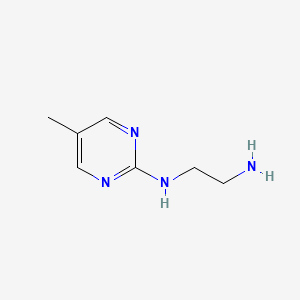


![6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13183546.png)
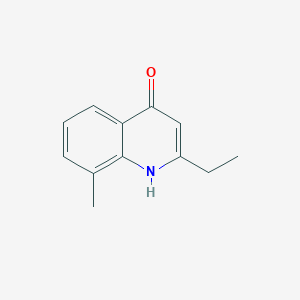
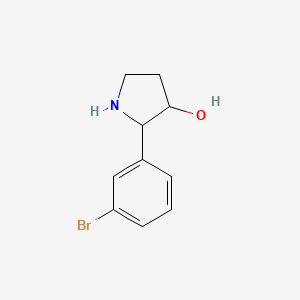
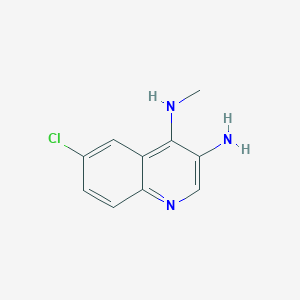
![4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol](/img/structure/B13183557.png)
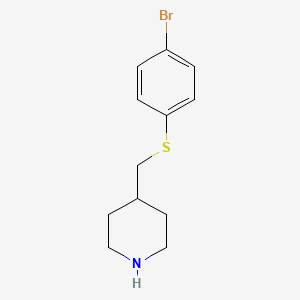
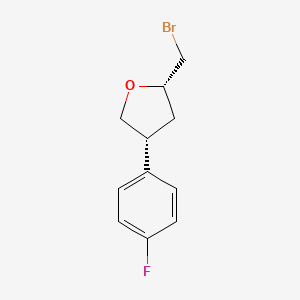
![8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13183587.png)
